molecular formula C7H12O3 B1353157 5-Oxo-heptanoic acid CAS No. 3637-13-6

5-Oxo-heptanoic acid

Cat. No. B1353157
CAS RN: 3637-13-6
M. Wt: 144.17 g/mol
InChI Key: PHADZMIQVBXNAW-UHFFFAOYSA-N
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Description

5-Oxo-heptanoic acid, also known as 4-propionyl butyric acid, is a medium-chain fatty acid . It is an important chemical compound used in research and development.


Synthesis Analysis

The synthesis of 5-Oxo-heptanoic acid can be achieved from Methyl 4-(chloroformyl)butyrate . Another method involves the oxidation of octene-1 by a hydrogen peroxide solution to heptanoic acid in a two-phase liquid system under phase-transfer catalysis conditions .


Molecular Structure Analysis

5-Oxo-heptanoic acid has a molecular formula of C7H12O3. It contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

5-Oxo-heptanoic acid has a density of 1.1±0.1 g/cm3. It has a boiling point of 287.0±13.0 °C at 760 mmHg. The compound has a molar refractivity of 36.1±0.3 cm3. It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis in Pharmaceutical Applications

5-Oxo-heptanoic acid has been utilized in the synthesis of specific pharmaceutical compounds. For instance, it played a role in the synthesis of a fragment of Epothilone A, a compound with significant anticancer properties. This process involved the use of lipase-catalyzed optical resolution, highlighting the compound's potential in the pharmaceutical industry for creating complex and valuable drugs (Shioji et al., 2001).

Role in Inflammatory Responses

5-Oxo-heptanoic acid derivatives have been studied for their role in inflammatory responses in human skin and other tissues. Research has shown that certain derivatives, like 5-oxo-ETE, can induce the infiltration of granulocytes into human skin, suggesting a potential role in mediating inflammatory responses (Muro et al., 2003). This finding is significant for understanding the mechanisms behind various inflammatory diseases, such as asthma and allergic reactions.

Biochemical and Biological Properties

The biochemical and biological properties of 5-oxo-heptanoic acid derivatives have been extensively studied. For example, 5-oxo-ETE has been identified as a product of arachidonic acid metabolism with potent chemoattractant effects on eosinophils and neutrophils (Powell & Rokach, 2005). This research is crucial for understanding how certain mediators can influence immune cell behavior and inflammatory processes.

Potential Therapeutic Targets

The study of 5-oxo-heptanoic acid derivatives has led to insights into potential therapeutic targets for diseases like asthma. For instance, the OXE receptor, which mediates the actions of 5-oxo-ETE, has been identified as a potential target for novel therapies in treating asthma and other eosinophilic diseases (Powell & Rokach, 2020). This highlights the therapeutic potential of manipulating 5-oxo-heptanoic acid pathways in disease management.

Safety And Hazards

5-Oxo-heptanoic acid is a corrosive material. It causes severe skin burns and eye damage. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHADZMIQVBXNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957697
Record name 5-Oxoheptanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-heptanoic acid

CAS RN

3637-13-6
Record name 5-Oxoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A modification of the procedure of Ijima et al. Chem. Pharm. Bull. 19, 1053-5 (1971) was used. A solution of 2-methyl-1,3-cyclohexanedione (40 g, 0.317 mole, Aldrich) and Ba(OH)2.8H2O (360 g) in water (840 mL) was heated at reflux for 48 h. After standing overnight at room temperature and cooling to 0° C., the precipitated barium hydroxide was removed by suction filtration. CO2 gas (generated from Dry Ice) was bubbled through the filtrate to precipitate any remaining barium hydroxide as barium carbonate. The precipitate was removed by suction filtration, and water was removed in vacuum until crystallization started. The resulting mixture was acidified to pH 1 (conc. HCl) and extracted with OEt2 (3×300 mL). The extract was dried (Na2SO4) and stripped of solvent in vacuum giving 5-oxoheptanoic acid (Compound XXI) as a white solid (43.3-45.1 g, 95-99%, lit.112 69%): mp 48°-49.5° C. (lit.182 50° C.); IR (KBr pellet) cm-1 3000 (very br), 1725, 1710, 1690, 1460, 1435, 1420, 1380, 1340, 1280, 1210, 1120, 1085, 985, 910, 770, 685; 1H NMR (200 MHz, CDCl3) δ 10.2 (br, 1H), 2.51 (t, 7.1 Hz, 2H), 2.43 (q, 7.3 Hz, 2H), 2.40 (t, 7.1 Hz, 2H), 1.91 (rough pentet, 2H), 1.06 (t, 7.3 Hz, 3H); 13C NMR (22.5 MHz, CDCl3) δ 211.5, 178.6, 41.0, 36.0, 33.1, 18.7, 7.8; mass spectrum (16 eV) m/e (% base) 144 (M+, 4.1), 126 (61.3), 115 (88.8), 98 (40.0), 87 (40.1), 70 (21.3), 57 (100); TLC (OEt2, I2) Rf=0.37.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
360 g
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reactant
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Name
Quantity
840 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Bromo-5-methoxyheptane (Compound XX) is a reagent used for preparing preferred compounds X and XX. Compound XX is prepared in accordance with Reaction Scheme 3, starting from commercially available 2-methyl-1,3-cyclohexanedione. Thus, with reference to Reaction Scheme 3, 2-methyl-1,3-cyclohexanedione is reacted with base (Ba(OH)2) to yield 5-oxoheptanoic acid (Compound XXI). The oxo function of 5-oxoheptanoic acid (Compound XXI) is thereafter reduced, and the resulting hydroxy group, as well as the carboxylate function, are methylated to give methyl 5-methoxyheptanoate (Compound XXII). The carboxylate group of the latter is reduced (LiAlH4) to give 5-methoxy-1-heptanol (Compound XXIII), which is thereafter reacted with carbontetrabromide to yield 1-bromo-5-methoxyheptane (compound XX). ##STR6##
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0 (± 1) mol
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Name
compounds X
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[Compound]
Name
Ba(OH)2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Kinoshita, S Nakada, S Umezawa - … of the Chemical Society of Japan, 1967 - journal.csj.jp
In continuing our study of the relationship between structural and antitumor activity, α-acetylamino acids containing a terminal methyleneketo group (namely, 2-acetamido-5-oxo-6-…
Number of citations: 15 www.journal.csj.jp
X Shen, YK Wu, F Zhang - Chinese Journal of Chemistry, 2002 - Wiley Online Library
… The quaternary chiral center in the molecule was constructed by sequential alkylation of a bicyclic lactam (prepared from the aforementioned auxiliary and 5‐oxo‐heptanoic acid) with …
Number of citations: 1 onlinelibrary.wiley.com
UR Kalkote, AN Purude, VG Puranik… - Journal of Molecular …, 2006 - Elsevier
… 7-(1-Methyl-2,5-dioxo-cyclopentyl)-5-oxo-heptanoic acid (2, 4.5 g, 0.016 mol) was heated for 6 h at 50 C in HCl (5N, 45 mL). After completion of the reaction, it was extracted with …
Number of citations: 2 www.sciencedirect.com
R Näf, A Velluz - Flavour and fragrance journal, 1998 - Wiley Online Library
In the acidic fractions of Italo‐Mitcham black peppermint oil (Mentha × piperita L.), some uncommon phenols, carboxylic acids and lactones have been identified, mostly related to …
Number of citations: 40 onlinelibrary.wiley.com
Y Chen, N Zhao, Y Wu, K Wu, X Wu… - … & Sustainable Energy, 2017 - Wiley Online Library
In this study, the analysis of organic compounds in the products obtained from hydrothermal liquefaction (HTL) of microalgae (Dunaliella tertiolecta) was carried out, with particular …
Number of citations: 37 aiche.onlinelibrary.wiley.com
W Chai, H Sakamaki, S Kitanaka… - Bulletin of the Chemical …, 2003 - journal.csj.jp
… 3-Ethyl-1,2-cyclohexanedione (1c) was converted to 5-oxoheptanoic acid (2c, 40%) as the major product after 5 days. Also, 3-cyclohexyl-1,2-cyclohexanedione (1d) was transformed to …
Number of citations: 20 www.journal.csj.jp
VM Dembitsky - Lipids, 2006 - Wiley Online Library
This review presents more than 260 naturally occurring (as well as 47 synthesized) neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives, isolated and identified …
Number of citations: 48 aocs.onlinelibrary.wiley.com
ZY Liu, ZC Chen, CZ Yu, RF Wang… - … A European Journal, 2002 - Wiley Online Library
… (3S)-3-(4-Methoxybenzyloxy)-4,4-dimethyl-5-oxo-heptanoic acid (7 a): H 2 O (25 mL) and LiOH⋅H 2 O (203 mg, 4.85 mmol) were added to solution of ester 24 (1.315 g, 4.08 mmol) in …
Y Zheng, MA Avery - Tetrahedron, 2004 - Elsevier
A new approach to ketoacid , a common C1–C6 fragment used in the total synthesis of epothilones was initiated by direct aldol reaction of acetone with a pivaldehyde-like substance , …
Number of citations: 40 www.sciencedirect.com
RE Dardis - 1981 - search.proquest.com
Isolation and characterization of the active principle of Elephantopus carolinianus is described. Ground plant was extracted with 95% ethanol using a soxhelet apparatus. The …
Number of citations: 2 search.proquest.com

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